4-Methyl-2-(piperazin-1-yl)phenol

Catalog No.
S14083476
CAS No.
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(piperazin-1-yl)phenol

Product Name

4-Methyl-2-(piperazin-1-yl)phenol

IUPAC Name

4-methyl-2-piperazin-1-ylphenol

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(14)10(8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3

InChI Key

CCEWASRJAZPSRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N2CCNCC2

4-Methyl-2-(piperazin-1-yl)phenol is an organic compound characterized by a phenolic structure with a methyl group at the para position and a piperazine ring attached to the ortho position. This compound is notable for its potential applications in medicinal chemistry, particularly due to its interactions with biological systems. The molecular formula of 4-Methyl-2-(piperazin-1-yl)phenol is C10_{10}H14_{14}N2_2O, and it has a molecular weight of approximately 178.23 g/mol. The presence of both the phenol and piperazine functionalities facilitates diverse chemical reactivity and biological activity, making it a valuable compound in research and development.

Due to its functional groups:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive intermediates in various chemical processes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to yield corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-Methyl-2-(piperazin-1-yl)phenol exhibits significant biological activity. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for further exploration in drug development. Additionally, this compound acts as a ligand for alpha1-adrenergic receptors, which play crucial roles in various physiological processes such as vasoconstriction and neurotransmission. Its interactions with these receptors suggest potential therapeutic applications in treating conditions related to cardiovascular health.

The synthesis of 4-Methyl-2-(piperazin-1-yl)phenol can be achieved through several methodologies:

  • Mannich Reaction: A common synthetic route involves the Mannich reaction, where a phenolic compound is reacted with formaldehyde and piperazine under acidic conditions. This method is favored for its ability to produce the desired product efficiently while maintaining high yields.
  • Industrial Production: Large-scale production typically employs optimized Mannich reactions designed to maximize yield and purity. Reaction conditions are carefully controlled to ensure consistent product quality.
  • Alternative Synthetic Routes: Other methods may include variations of nucleophilic substitution or direct alkylation techniques that allow for modifications of the piperazine or phenolic components.

4-Methyl-2-(piperazin-1-yl)phenol has diverse applications across several fields:

  • Pharmaceuticals: Its role as a ligand for alpha1-adrenergic receptors positions it as a potential candidate for drug development targeting cardiovascular diseases.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: It is utilized in scientific studies exploring its biological activities, particularly in antimicrobial and antifungal research.

Studies on 4-Methyl-2-(piperazin-1-yl)phenol have focused on its interaction with biological targets, particularly alpha1-adrenergic receptors. The mechanism of action involves binding to these receptors, leading to physiological responses such as modulation of vascular tone and neurotransmitter release. Understanding these interactions is crucial for evaluating the compound's therapeutic potential and guiding further research into its pharmacological properties.

Several compounds share structural similarities with 4-Methyl-2-(piperazin-1-yl)phenol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneContains a piperazine moiety and multiple aromatic ringsPotential use in anticancer research
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideFeatures a pyrimidine ring along with piperazineInvestigated for antipsychotic effects
4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenolIncorporates a bromine atom and pyridine ringExplored for neuropharmacological applications

Uniqueness

The uniqueness of 4-Methyl-2-(piperazin-1-yl)phenol lies in its specific substitution pattern on the phenolic ring combined with the piperazine moiety. This configuration imparts distinct chemical reactivity and biological interactions compared to similar compounds, making it a valuable subject of study in medicinal chemistry and pharmacology .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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